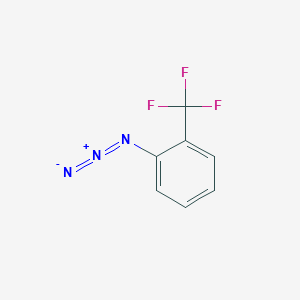

1-Azido-2-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-3-1-2-4-6(5)12-13-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPDKRVXJOVOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530017 | |

| Record name | 1-Azido-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-68-1 | |

| Record name | 1-Azido-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Trifluoromethylphenyl Azide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-trifluoromethylphenyl azide, detailed protocols for its synthesis and handling, and an exploration of its applications in modern chemical research. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and materials science.

Introduction: The Strategic Importance of Fluorinated Aryl Azides

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 2-Trifluoromethylphenyl azide, a member of the fluorinated aryl azide family, is a versatile building block that combines the energetic azide functional group with the electron-withdrawing trifluoromethyl group on an aromatic scaffold. This combination of functionalities makes it a valuable reagent for a variety of chemical transformations, most notably in "click chemistry" and photoaffinity labeling. This guide will delve into the essential technical details of this important chemical entity.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physical and spectroscopic properties of a reagent is paramount for its safe and effective use in the laboratory. While some physical properties of the pure compound are not extensively reported, data from commercial suppliers and analogous compounds provide a solid foundation for its handling and characterization.

Physical Properties

2-Trifluoromethylphenyl azide is commercially available, typically as a solution in an organic solvent such as tert-butyl methyl ether. The pure compound is expected to be a liquid at room temperature.

| Property | Value | Source/Comment |

| CAS Number | 1548-68-1 | |

| Molecular Formula | C₇H₄F₃N₃ | |

| Molecular Weight | 187.12 g/mol | |

| Physical State | Liquid (as a solution) | |

| Boiling Point | Not explicitly reported. Estimated to be similar to 2-(Trifluoromethyl)phenyl isocyanate (79 °C at 11 mmHg). | |

| Density | Not explicitly reported. | |

| Solubility | Soluble in common organic solvents such as tert-butyl methyl ether, THF, and DCM. | Inferred from commercial availability and general properties of aryl azides. |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of 2-trifluoromethylphenyl azide. Below are the expected characteristic spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. The specific shifts and coupling constants will be influenced by the positions of the azide and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbon bearing the azide group will also have a specific chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show a singlet for the -CF₃ group, with a chemical shift that can be referenced against standards like trifluorotoluene (-63.72 ppm).[1] The chemical shift for the -CF₃ group in a similar environment, 1-nitro-2-(trifluoromethyl)benzene, is reported to be around -60.13 ppm.[2]

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of an aryl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N=N⁺=N⁻), which typically appears in the range of 2100-2170 cm⁻¹.[3]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of an aryl azide is characterized by the loss of a nitrogen molecule (N₂), leading to a prominent fragment ion corresponding to the aryl nitrene.[4] For 2-trifluoromethylphenyl azide, a significant peak at m/z 159 (M-28) would be expected.

Synthesis and Purification

A common and reliable method for the synthesis of aryl azides is the diazotization of the corresponding aniline, followed by treatment with an azide source.[5][6] This approach is readily adaptable for the preparation of 2-trifluoromethylphenyl azide from 2-trifluoromethylaniline.

Synthetic Workflow

Caption: Synthetic workflow for 2-trifluoromethylphenyl azide.

Detailed Experimental Protocol

Causality behind Experimental Choices: The use of low temperatures (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.[7] The subsequent reaction with sodium azide should also be performed at low temperatures to control the exothermic reaction and ensure safety. Extraction with an organic solvent followed by careful removal of the solvent under reduced pressure is the standard method for isolating the product.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H, ¹³C, and ¹⁹F NMR, as well as IR spectroscopy, to confirm its identity and purity by comparing the obtained spectra with expected values.

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-trifluoromethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which indicates the presence of excess nitrous acid).

-

-

Azidation:

-

In a separate flask, dissolve sodium azide (1.2-1.5 eq) in water and cool the solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature. Caution: Aryl azides can be thermally unstable and potentially explosive. Avoid high temperatures during solvent removal.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Chemical Reactivity and Applications

The dual functionality of 2-trifluoromethylphenyl azide makes it a valuable tool in several areas of chemical synthesis and chemical biology.

Click Chemistry: Azide-Alkyne Cycloaddition

The azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. The electron-withdrawing trifluoromethyl group can influence the reactivity of the azide and the properties of the resulting triazole.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Photoaffinity Labeling

Aryl azides can be photochemically converted into highly reactive nitrenes upon UV irradiation. This property makes them useful as photoaffinity labeling (PAL) reagents for identifying and studying ligand-biomolecule interactions.[9] The trifluoromethyl group can enhance the utility of these probes by providing a ¹⁹F NMR handle for detection and by potentially influencing the reactivity of the generated nitrene.

Caption: Workflow for photoaffinity labeling.

Safety and Handling

2-Trifluoromethylphenyl azide should be handled with care due to its potential hazards. It is classified as a flammable liquid and can cause skin and eye irritation. Organic azides, as a class, are known to be potentially explosive, especially when heated or subjected to shock.

Precautionary Measures:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid heating the compound, especially in its pure form. If heating is necessary, use a blast shield.

-

Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition.

-

It is often supplied and stored as a solution in an organic solvent to mitigate its explosive potential.

Conclusion

2-Trifluoromethylphenyl azide is a valuable and versatile reagent for chemical synthesis and chemical biology. Its unique combination of a reactive azide group and an electron-withdrawing trifluoromethyl substituent on an aromatic ring provides access to a wide range of functionalized molecules. A thorough understanding of its physical properties, safe handling procedures, and reactivity is essential for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers to incorporate this important building block into their synthetic and investigational endeavors.

References

- Supporting Information for a publication by The Royal Society of Chemistry. (URL not provided in the search results)

-

Smith, C. J., et al. (2011). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Org. Biomol. Chem.[Link]

-

PubChem. (n.d.). 1-Azido-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Pirc, V., et al. (1975). Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. Spectrochimica Acta Part A: Molecular Spectroscopy, 31(9-10), 1279-1283. (URL not provided in the search results)

- The Royal Society of Chemistry. (URL not provided in the search results)

- Supporting Information from Beilstein Journals. (URL not provided in the search results)

-

Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 4(3), 337-353. [Link]

-

Georganics. (n.d.). 1-Azido-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Chen, J., et al. (2021). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. Chemical Science, 12(4), 1497-1502. [Link]

-

Organic Chemistry Portal. (n.d.). Aryl azide synthesis. Retrieved from [Link]

- Supporting information from SciEngine. (URL not provided in the search results)

-

Mykhailiuk, P. K. (2023). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 88(22), 15993-16001. [Link]

-

Georganics. (n.d.). This compound. Retrieved from [Link]

- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (URL not provided in the search results)

-

Khan, A., et al. (2020). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 5(2), 1009-1023. [Link]

- Khan, A., et al. (2020). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega, 5(2), 1009-1023. (URL not provided in the search results)

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Kappe, C. O., et al. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Organic Process Research & Development, 13(2), 342-348. [Link]

-

PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Angulo, J., et al. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(2), 469-491. [Link]

-

Amerigo Scientific. (n.d.). 1-Azido-4-(trifluoromethyl)benzene solution (≥95.0% (HPLC)). Retrieved from [Link]

-

Abramovitch, R. A., et al. (1971). Mass spectrometry of aryl azides. The Journal of Organic Chemistry, 36(24), 3796-3802. [Link]

- Sigma-Aldrich. (n.d.). 1-azido-4-(trifluoromethyl)benzene solution. (URL not provided in the search results)

-

Chemsrc. (n.d.). 4-Azido-2-bromo-1-(trifluoromethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, (trifluoromethyl)-. Retrieved from [Link]

- Al-Ayed, A. S. (2023). The diazotization process. (URL not provided in the search results)

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Wang, X., et al. (2021). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(13), 3356-3361. [Link]

-

Palko, J., et al. (2021). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Molbank, 2021(4), M1288. [Link]

-

Sharpless, K. B., & Dong, J. (2023). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Angewandte Chemie International Edition, 62(12), e202216738. [Link]

Sources

- 1. colorado.edu [colorado.edu]

- 2. rsc.org [rsc.org]

- 3. 1-Azido-4-(trifluoromethyl)benzene | C7H4F3N3 | CID 10899381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Azido-4-fluoro-2-(trifluoromethyl)benzene [synhet.com]

Spectroscopic Analysis of 1-azido-2-(trifluoromethyl)benzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of 1-azido-2-(trifluoromethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the spectroscopic features that define this molecule. By examining the influence of the azide and trifluoromethyl functional groups on the benzene ring, this guide presents a predicted spectral analysis to facilitate the identification, characterization, and quality control of this compound in a laboratory setting. This guide also includes detailed experimental protocols for acquiring NMR and IR spectra, ensuring a self-validating system for empirical verification.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a valuable reagent and building block in organic synthesis, particularly in the construction of complex heterocyclic compounds and pharmaceuticals. The presence of both a reactive azide group and an electron-withdrawing trifluoromethyl group on an aromatic scaffold makes it a versatile substrate for a variety of chemical transformations, including cycloadditions, reductions, and nucleophilic aromatic substitutions.

Accurate and unambiguous characterization of this compound is paramount for its effective use. NMR and IR spectroscopy are indispensable tools for confirming its identity, purity, and for monitoring its reactions. This guide provides a detailed theoretical framework for understanding the NMR and IR spectra of this compound, enabling researchers to confidently interpret their experimental data.

Synthesis of this compound: A Pathway to Spectroscopic Analysis

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 2-aminobenzotrifluoride (also known as 2-(trifluoromethyl)aniline).

Synthetic Protocol

Step 1: Diazotization of 2-aminobenzotrifluoride

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 2-aminobenzotrifluoride in an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Step 2: Azidation of the Diazonium Salt

-

In a separate flask, dissolve sodium azide (NaN₃) in water and cool the solution in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with vigorous stirring.

-

A precipitate or an oily layer of this compound will form.

-

The reaction mixture is typically stirred for an additional 1-2 hours at low temperature.

-

The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Causality in Experimental Choices: The low temperature is critical during diazotization to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures. The slow, dropwise addition of sodium nitrite controls the exothermic reaction and prevents localized overheating. The subsequent azidation is also performed at low temperature to control the reaction rate and minimize side reactions.

Predicted NMR Spectra of this compound

The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the known effects of azide and trifluoromethyl substituents on the chemical shifts of aromatic protons and carbons, as well as data from structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature of both the azide and trifluoromethyl groups will deshield these protons, causing them to resonate at a relatively downfield region (typically between δ 7.0 and 8.0 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.65 - 7.75 | d | ³J(H-3, H-4) ≈ 8.0 |

| H-4 | 7.30 - 7.40 | t | ³J(H-4, H-3) ≈ 8.0, ³J(H-4, H-5) ≈ 7.5 |

| H-5 | 7.50 - 7.60 | t | ³J(H-5, H-4) ≈ 7.5, ³J(H-5, H-6) ≈ 8.0 |

| H-6 | 7.20 - 7.30 | d | ³J(H-6, H-5) ≈ 8.0 |

Justification of Predictions:

-

H-3 and H-6: These protons are ortho to the electron-withdrawing trifluoromethyl and azide groups, respectively. H-3 is expected to be the most deshielded due to the strong inductive effect of the adjacent CF₃ group. H-6, being ortho to the azide group, will also be deshielded.

-

H-4 and H-5: These protons are meta to the substituents and will be less deshielded than H-3 and H-6. Their chemical shifts will be influenced by both groups.

-

Multiplicities: The protons will exhibit first-order coupling, with ortho coupling constants (³J) typically in the range of 7-9 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals for the aromatic carbons and one quartet for the trifluoromethyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 | 140 - 145 | s | - |

| C-2 | 125 - 130 | q | ²J(C-F) ≈ 30-35 |

| C-3 | 128 - 132 | s | - |

| C-4 | 124 - 128 | s | - |

| C-5 | 130 - 134 | s | - |

| C-6 | 120 - 124 | s | - |

| CF₃ | 120 - 125 | q | ¹J(C-F) ≈ 270-275 |

Justification of Predictions:

-

C-1 and C-2: The carbons directly attached to the azide and trifluoromethyl groups will have their chemical shifts significantly influenced by these substituents. C-1 (attached to N₃) is expected to be downfield. C-2 (attached to CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons: The other aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm).

-

CF₃ Carbon: The trifluoromethyl carbon will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹J(C-F)).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single signal.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

Justification of Predictions:

-

The chemical shift of the CF₃ group is sensitive to the electronic environment of the aromatic ring. For a trifluoromethyl group attached to a benzene ring, the chemical shift typically falls in the range of -60 to -65 ppm relative to a CFCl₃ standard. The azide group's electronic influence will slightly modify this value.

-

As there are no other fluorine atoms in the molecule, the signal will be a singlet.

Predicted IR Spectrum of this compound

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Azide (N₃) asymmetric stretch | 2100 - 2150 | Strong |

| C-F stretch | 1100 - 1350 | Strong, multiple bands |

| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C-H bend (out-of-plane) | 750 - 900 | Strong |

Justification of Predictions:

-

Azide Stretch: The most characteristic feature will be a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group. This is a highly diagnostic peak.

-

C-F Stretches: The trifluoromethyl group will give rise to several strong absorption bands in the fingerprint region due to C-F stretching vibrations.

-

Aromatic Vibrations: The spectrum will also show characteristic bands for the aromatic ring, including C=C stretching, C-H stretching, and out-of-plane C-H bending vibrations.

Experimental Verification: Protocols for Spectroscopic Analysis

To empirically validate the predicted spectra, the following detailed protocols for acquiring NMR and IR data are provided.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and relatively clean spectral window.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR referencing.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show all carbon signals as singlets (or quartets for the CF₃ group).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) is typically used for chemical shift calibration.

-

Caption: Experimental workflow from synthesis to spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum recorded in a solution cell.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer (or the solvent and cell).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Conclusion: A Predictive and Verifiable Spectroscopic Profile

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on established principles of NMR and IR spectroscopy and data from analogous compounds. The provided spectral data tables and interpretations serve as a robust reference for researchers working with this compound. The inclusion of detailed experimental protocols empowers scientists to independently acquire and verify these spectra, ensuring the integrity of their research and the quality of their synthetic materials. The synergy between theoretical prediction and experimental verification outlined in this guide provides a comprehensive framework for the confident spectroscopic characterization of this compound.

References

- This guide has been compiled using general principles of NMR and IR spectroscopy and may not cite specific peer-reviewed articles for the predicted data of the target molecule, as a complete experimental dataset was not found in a single publication during the literature search. The provided protocols are standard laboratory procedures. For foundational knowledge, please refer to standard organic chemistry and spectroscopy textbooks.

Stability and Decomposition of 2-Azidobenzotrifluoride: A Technical Guide for Researchers

Introduction

2-Azidobenzotrifluoride is an increasingly important building block in medicinal chemistry and drug development. Its utility in the synthesis of complex nitrogen-containing heterocycles and as a photoaffinity labeling probe makes it a valuable tool for researchers. However, the presence of the azide functional group, a known energetic moiety, necessitates a thorough understanding of the compound's thermal stability and decomposition characteristics to ensure safe handling and application. This guide provides an in-depth technical overview of the stability and decomposition of 2-azidobenzotrifluoride, offering field-proven insights and best practices for its use in a research setting. While specific experimental data for this compound is not widely published, this guide synthesizes information from closely related analogs and established principles of energetic materials to provide a robust framework for its safe utilization.

Synthesis of 2-Azidobenzotrifluoride

The synthesis of 2-azidobenzotrifluoride is typically achieved through a diazotization of 2-aminobenzotrifluoride followed by treatment with an azide salt, such as sodium azide. The electron-withdrawing trifluoromethyl group can influence the reactivity of the starting amine and the stability of the resulting azide.

Experimental Protocol: Synthesis of 2-Azidobenzotrifluoride

-

Step 1: Diazotization of 2-Aminobenzotrifluoride. In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 2-aminobenzotrifluoride in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

-

Step 2: Formation of the Diazonium Salt. Slowly add a solution of sodium nitrite in water to the cooled amine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically indicated by a color change.

-

Step 3: Azide Addition. In a separate flask, prepare a solution of sodium azide in water and cool it to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Step 4: Work-up and Extraction. Once the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature. Extract the crude 2-azidobenzotrifluoride with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Step 5: Purification. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. Caution: Do not distill crude or purified aryl azides as this can lead to explosive decomposition.

Caption: Workflow for the synthesis of 2-azidobenzotrifluoride.

Thermal Analysis: Understanding the Decomposition Profile

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the decomposition temperature and understanding the thermal stability of energetic compounds like 2-azidobenzotrifluoride.[1][2]

Expected Thermal Properties

| Parameter | Expected Value/Behavior | Rationale |

| Onset Decomposition Temperature (DSC) | 150 - 200 °C | Aryl azides typically decompose in this range. The ortho-trifluoromethyl group may slightly alter this. |

| Peak Decomposition Temperature (DSC) | 160 - 220 °C | The temperature at which the maximum rate of decomposition occurs. |

| Enthalpy of Decomposition (DSC) | High (Exothermic) | Decomposition of azides is a highly energetic process, releasing significant heat. |

| Mass Loss (TGA) | ~15% (corresponding to N2 loss) | The initial mass loss should correspond to the expulsion of a molecule of nitrogen gas. |

Experimental Protocol: Thermal Analysis

-

Step 1: Sample Preparation. Accurately weigh a small amount (1-5 mg) of 2-azidobenzotrifluoride into an aluminum DSC pan.

-

Step 2: DSC Analysis. Place the pan in the DSC instrument and heat at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the heat flow as a function of temperature.

-

Step 3: TGA Analysis. Accurately weigh a slightly larger sample (5-10 mg) into a TGA pan. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere and record the mass loss as a function of temperature.

-

Step 4: Data Analysis. Analyze the DSC thermogram to determine the onset and peak decomposition temperatures and the enthalpy of decomposition. Analyze the TGA curve to determine the temperature of initial mass loss and the percentage of mass lost.

Caption: Workflow for thermal analysis of 2-azidobenzotrifluoride.

Decomposition Mechanism: The Fate of the Nitrene

The thermal decomposition of aryl azides proceeds through the formation of a highly reactive nitrene intermediate with the concomitant loss of nitrogen gas. In the case of 2-azidobenzotrifluoride, this would lead to the formation of 2-(trifluoromethyl)phenylnitrene. The subsequent reactions of this nitrene determine the final decomposition products.

The 2-(trifluoromethyl)phenylnitrene can exist in either a singlet or triplet state, with the singlet state often being the initially formed species. The singlet nitrene is highly electrophilic and can undergo a variety of intramolecular reactions. A common pathway for ortho-substituted phenylnitrenes is cyclization to form a benzazirine, which can then rearrange to other products.

Caption: Proposed decomposition pathway for 2-azidobenzotrifluoride.

Safety and Handling Precautions

Organic azides are energetic materials and must be handled with extreme caution.[4][5][6] The following precautions are mandatory when working with 2-azidobenzotrifluoride:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

-

Small Scale: Handle the smallest possible quantities of the material.[3][5]

-

Avoid Heat, Friction, and Shock: Organic azides can decompose explosively when subjected to heat, friction, or mechanical shock.[4][5] Do not use metal spatulas for handling; plastic or ceramic spatulas are recommended.[3] Avoid ground glass joints where possible.[3]

-

Ventilation: All work with 2-azidobenzotrifluoride should be conducted in a well-ventilated fume hood.[3]

-

Storage: Store 2-azidobenzotrifluoride in a cool, dark place, away from heat sources and incompatible materials.[3][5] It is advisable to store it in solution if possible.

-

Waste Disposal: Azide-containing waste should be collected in a designated, labeled container and disposed of as hazardous waste.[3] Never pour azide solutions down the drain.[3]

Conclusion

2-Azidobenzotrifluoride is a valuable synthetic intermediate with significant potential in drug discovery and chemical biology. However, its energetic nature demands a cautious and well-informed approach to its handling and use. This guide has provided a comprehensive overview of the expected stability and decomposition properties of 2-azidobenzotrifluoride based on established principles and data from analogous compounds. It is imperative that researchers conduct their own thermal analysis and risk assessment before using this compound on a larger scale. By adhering to the safety protocols and experimental guidelines outlined in this document, scientists can safely harness the synthetic utility of 2-azidobenzotrifluoride in their research endeavors.

References

-

Azides - UVIC. (2022-05-18). Retrieved from [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018-04-01). Retrieved from [Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]

-

Azide Compounds - Environmental Health and Safety. Retrieved from [Link]

-

Safe Handling of Azides - University of Pittsburgh. (2013-02-01). Retrieved from [Link]

-

Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques - ResearchGate. Retrieved from [Link]

-

Overall proposed reaction mechanism of trifluoromethyl nitrene... - ResearchGate. Retrieved from [Link]

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed. (2020-01-17). Retrieved from [Link]

-

The Thermal Decomposition of Thirty Commercially Available Materials at 300C - DTIC. Retrieved from [Link]

-

A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy† | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

-

Thermal Analysis and Evaluation of Drug Purity and Stability. (2024-04-17). Retrieved from [Link]

-

Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. Retrieved from [Link]

Sources

solubility of 1-azido-2-(trifluoromethyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Azido-2-(trifluoromethyl)benzene in Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of process development, formulation, and chemical synthesis. This guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile chemical compound with applications in various research areas[1]. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility and provides a robust experimental protocol for its determination.

Physicochemical Properties and Predicted Solubility Profile

This compound (C7H4F3N3) is an aromatic compound with a molecular weight of 187.12 g/mol [1]. Its structure, featuring a benzene ring substituted with an azido group (-N3) and a trifluoromethyl group (-CF3) in the ortho position, dictates its solubility behavior.

-

Polarity: The molecule possesses both polar and nonpolar characteristics. The benzene ring is nonpolar, while the azido and trifluoromethyl groups introduce polarity due to the electronegativity differences between the atoms. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electron distribution in the aromatic ring[2][3]. The "like dissolves like" principle suggests that this compound will exhibit solubility in a range of organic solvents[4].

-

Hydrogen Bonding: The azido group can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

-

Molecular Size: The relatively small molecular size suggests that it should be more readily solvated compared to larger molecules[4].

Based on these properties, it is anticipated that this compound will be soluble in a variety of common organic solvents, with solubility likely being highest in polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is also expected to be significant due to the benzene ring. In contrast, its solubility in highly polar protic solvents like water is expected to be low.

A Curated Selection of Organic Solvents for Solubility Screening

To establish a comprehensive solubility profile, a diverse set of organic solvents should be employed. The following table categorizes recommended solvents by their polarity and type, providing a systematic basis for experimental investigation.

| Solvent Category | Examples | Rationale for Inclusion |

| Nonpolar | Hexane, Toluene, Benzene | To assess the contribution of the nonpolar benzene ring to the overall solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | To evaluate the impact of dipole-dipole interactions on solubility without the influence of hydrogen bonding from the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the extent to which hydrogen bonding between the solvent and the azido group contributes to solubility. |

| Ethers | Diethyl ether, tert-Butyl methyl ether (TBME) | These are common solvents in organic synthesis; the compound is commercially available in TBME, indicating good solubility[5]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Often used in organic reactions and extractions. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The following protocol details a reliable method for determining the solubility of this compound in a given solvent at a specific temperature. This method is based on the widely accepted shake-flask technique[4].

Materials and Equipment

-

This compound (solid or neat liquid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in a constant temperature shaker or bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended, although equilibrium may be reached sooner. It is advisable to determine the necessary equilibration time by taking measurements at different time points (e.g., 12, 24, and 48 hours) to ensure the concentration is no longer changing.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles. d. Dilute the filtered solution with a suitable solvent (often the same solvent used for the solubility test or a mobile phase component for chromatography) to a concentration within the linear range of the analytical method. e. Accurately record the final volume of the diluted solution.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound of known concentrations. b. Analyze the calibration standards and the prepared sample solution using a validated HPLC or GC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visual Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 25 | Experimental Data | Calculated Data |

| Toluene | 25 | Experimental Data | Calculated Data |

| Acetone | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | 25 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Dichloromethane | 25 | Experimental Data | Calculated Data |

| tert-Butyl methyl ether | 25 | Experimental Data | Calculated Data |

Conclusion

This guide provides a framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. By considering the physicochemical properties of the molecule and employing a systematic experimental approach, researchers can generate the critical solubility data required for informed decision-making in chemical synthesis, process development, and formulation. The provided protocol offers a self-validating system for obtaining reliable and reproducible solubility data.

References

-

6, N.p.

-

7, N.p.

-

, Scribd.

-

, Georganics.

-

, YouTube.

-

, Sigma-Aldrich.

-

, Minnesota State University Moorhead.

-

, Sigma-Aldrich.

-

, PubChem.

-

, PubChem.

-

, Chemical Communications (RSC Publishing).

-

, PMC - NIH.

-

, ACS Publications.

-

, PubMed.

-

, ResearchGate.

-

, PMC - NIH.

-

, N.p.

-

, Department of Chemistry - Stockholms universitet.

-

, Beilstein Journals.

-

, Sigma-Aldrich.

-

, Beilstein Journals.

-

, ChemRxiv.

-

, PMC - NIH.

-

, ChemRxiv.

-

, PubChem.

-

, Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound 0.5M tert-butyl methyl ether, = 95.0 HPLC 1548-68-1 [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

The Trifluoromethyl Group's Electronic Influence on the Azide Moiety: A Guide to Synthesis, Reactivity, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. When appended in proximity to an azide (N₃) moiety—a versatile functional group renowned for its utility in "click" chemistry and bioconjugation—the CF₃ group exerts profound electronic effects that significantly alter the azide's stability, reactivity, and spectroscopic characteristics. This in-depth technical guide provides a comprehensive exploration of these electronic effects, offering researchers, scientists, and drug development professionals a detailed understanding of the underlying principles and practical applications of trifluoromethylated azides. We will delve into the powerful inductive effects of the CF₃ group, its influence on the azide's electronic structure, and the resulting impact on cycloaddition reactions. This guide also provides detailed experimental protocols for the synthesis and characterization of a representative trifluoromethylated azide, complete with spectroscopic data and safety considerations.

Introduction: A Synergy of Functionality

The trifluoromethyl group is a privileged substituent in pharmaceutical and agrochemical design.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] The introduction of a CF₃ group can enhance binding affinity, improve membrane permeability, and block metabolic pathways, ultimately leading to more potent and durable therapeutic agents.[1][2]

On the other hand, the azide moiety is a cornerstone of modern synthetic chemistry, most notably for its central role in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[4][5] This highly efficient and bioorthogonal reaction has revolutionized the synthesis of complex molecules, including bioconjugates, polymers, and drug candidates.[4][6]

The combination of these two powerful functional groups in trifluoromethylated azides creates a class of building blocks with unique and highly desirable properties. Understanding the fundamental electronic interplay between the CF₃ group and the azide moiety is paramount to harnessing their full potential in drug discovery and development.[6]

The Trifluoromethyl Group: An Electronic Powerhouse

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry.[7] This property stems primarily from the strong inductive effect (-I) of the three highly electronegative fluorine atoms. The C-F bond is highly polarized, drawing electron density away from the carbon atom and, consequently, from the rest of the molecule.

This strong inductive effect can be quantified using Hammett constants, which are a measure of the electronic influence of a substituent on the reactivity of a benzene ring.[8][9] The CF₃ group exhibits large positive σm and σp values, indicating its strong electron-withdrawing nature through both meta and para positions.

| Hammett Constant | Value for CF₃ |

| σm | 0.44 |

| σp | 0.57 |

| Table 1: Hammett constants for the trifluoromethyl group, illustrating its strong electron-withdrawing nature.[10] |

While the inductive effect is dominant, hyperconjugation can also play a role. In certain contexts, the CF₃ group can act as a weak π-electron donor through hyperconjugation, although this effect is generally overshadowed by its powerful inductive withdrawal.[11]

Electronic Perturbation of the Azide Moiety by the Trifluoromethyl Group

The azide group is a linear arrangement of three nitrogen atoms with two principal resonance structures that contribute to its electronic character. The strong electron-withdrawing CF₃ group significantly perturbs this electronic distribution.

By pulling electron density away from the atom to which the azide is attached, the CF₃ group influences the relative contributions of the azide's resonance structures. This leads to a greater localization of negative charge on the terminal nitrogen atom of the azide.

Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into these electronic perturbations.[12][13][14] These studies can model changes in bond lengths, bond angles, atomic charges, and molecular orbital energies upon introduction of a CF₃ group.

Figure 2: Simplified workflow of the CuAAC reaction involving a trifluoromethylated azide.

4.2. Increased Stability:

While organic azides are often associated with thermal instability, α-fluorinated azidoalkanes, including trifluoromethylated azides, have been shown to possess unusually high stability. [15]The strong electron-withdrawing effect of the CF₃ group stabilizes the molecule, making it less prone to decomposition. This enhanced stability is a significant advantage in terms of handling and storage.

Spectroscopic Signatures of Trifluoromethylated Azides

The electronic effects of the CF₃ group are clearly reflected in the spectroscopic properties of trifluoromethylated azides.

5.1. Infrared (IR) Spectroscopy:

The azide group has two characteristic stretching vibrations: an intense asymmetric stretch (νas) typically found around 2100 cm⁻¹ and a weaker symmetric stretch (νs) near 1300 cm⁻¹. [16][17]The strong electron-withdrawing CF₃ group influences the bond strengths within the azide moiety, leading to a shift in these vibrational frequencies. Generally, electron-withdrawing groups cause a slight increase in the asymmetric stretching frequency. [18]

| Compound | Azide Asymmetric Stretch (νas) |

|---|---|

| Methyl Azide | ~2100 cm⁻¹ |

| 2-Azido-1,1,1-trifluoroethane | Expected at a slightly higher wavenumber |

Table 2: Comparison of the azide asymmetric stretching frequency in a simple alkyl azide and a trifluoromethylated azide. The exact shift can vary with the molecular environment. [16][17] 5.2. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR is an exceptionally powerful tool for the characterization of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity. [19][20]The chemical shift of the CF₃ group is highly sensitive to its local electronic environment. [21]For a CF₃ group attached to an sp³ carbon bearing an azide, the ¹⁹F NMR signal typically appears in the upfield region of the spectrum.

| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| Aliphatic CF₃ | -60 to -80 ppm |

| Table 3: Typical ¹⁹F NMR chemical shift range for an aliphatic trifluoromethyl group. | |

| [22][23] |

Experimental Section: A Practical Guide

6.1. Synthesis of 2-Azido-1,1,1-trifluoroethane:

This protocol is a representative example for the synthesis of a simple trifluoromethylated azide.

Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heat, friction, and shock.

Materials:

-

2,2,2-Trifluoroethyl tosylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,2,2-trifluoroethyl tosylate (1.0 eq) in anhydrous DMF (0.5 M), add sodium azide (1.5 eq) in one portion.

-

Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure at low temperature to obtain the crude product.

-

Purify the crude product by careful distillation or chromatography to yield 2-azido-1,1,1-trifluoroethane as a volatile liquid. [24] 6.2. Characterization Workflow:

Figure 3: A typical workflow for the characterization of a synthesized trifluoromethylated azide.

-

IR Spectroscopy: Acquire the IR spectrum of the purified product. Look for a strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the azide asymmetric stretch.

-

¹⁹F NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃). Acquire the ¹⁹F NMR spectrum. A singlet in the range of -70 to -80 ppm is expected for the CF₃ group.

Applications in Drug Discovery and Development

The unique properties of trifluoromethylated azides make them valuable tools in drug discovery.

-

Novel Building Blocks: They serve as precursors for the synthesis of N-trifluoromethylated heterocycles, a class of compounds with potential therapeutic applications. [6][25]* ¹⁹F NMR Probes: The sensitivity of the ¹⁹F NMR chemical shift to the local environment allows trifluoromethylated azides to be used as probes to study protein-ligand interactions and conformational changes in biomolecules. [19]* Metabolic Stability: The incorporation of a CF₃ group can enhance the metabolic stability of a drug candidate, leading to an improved pharmacokinetic profile. [2]

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the azide moiety, significantly influencing its electronic structure, stability, and reactivity. This guide has provided a comprehensive overview of these effects, from the fundamental principles to practical applications in synthesis and characterization. A thorough understanding of this electronic interplay is crucial for the rational design and utilization of trifluoromethylated azides as advanced building blocks in medicinal chemistry and drug development. The enhanced stability and reactivity of these compounds, coupled with their utility as ¹⁹F NMR probes, ensure their continued importance in the quest for novel and more effective therapeutics.

References

-

Title: Click Chemistry Azide-Alkyne Cycloaddition Source: organic-chemistry.org URL: [Link]

-

Title: The mechanism of copper-catalyzed azide–alkyne cycloaddition reaction Source: OUCI URL: [Link]

-

Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: National Institutes of Health URL: [Link]

-

Title: Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journals URL: [Link]

-

Title: On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Source: National Institutes of Health URL: [Link]

-

Title: Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction Source: ResearchGate URL: [Link]

-

Title: Azidotris(trifluoromethyl)germane, (CF(3))(3)GeN(3): Spectroscopic Characterization and Density Functional Computations Source: PubMed URL: [Link]

-

Title: Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes Source: National Institutes of Health URL: [Link]

-

Title: Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes Source: Royal Society of Chemistry URL: [Link]

-

Title: Azidotris(trifluoromethyl)germane, (CF3)3GeN3: Spectroscopic Characterization and Density Functional Computations Source: ACS Publications URL: [Link]

-

Title: Effects of CF3 groups and charged substituents on singlet carbene stabilities–a density functional theory study Source: ResearchGate URL: [Link]

-

Title: Azidotris(trifluoromethyl)germane, (CF3)3GeN3: Spectroscopic Characterization and Density Functional Computations Source: ACS Publications URL: [Link]

-

Title: Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents Source: PubMed URL: [Link]

-

Title: Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition Source: Fraunhofer-Publica URL: [Link]

-

Title: Linear and Two‐Dimensional Infrared Spectroscopy of the Multifunctional Vibrational Probe, 3‐(4‐Azidophenyl) Propiolonitri Source: Wiley Online Library URL: [Link]

-

Title: Trifluoromethanesulfonyl Azide: A Powerful Reagent for the Preparation of α-Nitro-α-diazocarbonyl Derivatives Source: Organic Chemistry Portal URL: [Link]

-

Title: Trifluoromethyl azide 0.5 M solution in THF Source: CF Plus Chemicals URL: [Link]

-

Title: Hammett substituent constants Source: stenutz.eu URL: [Link]

-

Title: Electronic Structure of the Azide Group in 3¢-Azido-3¢-deoxythymidine (AZT) Compared to Small Azide Compounds Source: MDPI URL: [Link]

-

Title: A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles Source: National Institutes of Health URL: [Link]

-

Title: Hammett Substituent Constants Source: ResearchGate URL: [Link]

-

Title: Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis Source: PubMed URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]

-

Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: ResearchGate URL: [Link]

-

Title: Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola Source: National Institutes of Health URL: [Link]

-

Title: 19F NMR chemical shifts. 1. Aliphatic fluorides Source: PubMed URL: [Link]

-

Title: A survey of Hammett substituent constants and resonance and field parameters Source: Wang Lab URL: [Link]

-

Title: Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism Source: National Institutes of Health URL: [Link]

-

Title: Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties Source: MDPI URL: [Link]

-

Title: Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane Source: National Institutes of Health URL: [Link]

-

Title: Hammett equation Source: Wikipedia URL: [Link]

-

Title: A Direct Comparison of Azide and Nitrile Vibrational Probes Source: National Institutes of Health URL: [Link]

-

Title: Supporting Information - Synthesis and Characterization of Azido Esters as Green Energetic Plasticizers Source: Wiley Online Library URL: [Link]

-

Title: Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides Source: Royal Society of Chemistry URL: [Link]

-

Title: Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). Source: ResearchGate URL: [Link]

-

Title: (PDF) Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds Source: ResearchGate URL: [Link]

-

Title: Infrared Spectra of Organic Azides Source: ACS Publications URL: [Link]

-

Title: Synthesis and Structures of Trifluoromethyl-, Fluoro-, and Azido-Substituted Hexabenzylhexaazaisowurtzitanes and Isolation of a Novel Hexaazaisowurtzitane-Based Polycycle Source: ResearchGate URL: [Link]

-

Title: (PDF) Continuous preparation and reaction of nonaflyl azide (NfN3) for the synthesis of organic azides and 1,2,3-triazoles Source: ResearchGate URL: [Link]

-

Title: Trifluoromethanesulfonyl azide Source: Wikipedia URL: [Link]

-

Title: Reactions of Azides - Substitution, Reduction, Rearrangements, and More Source: Master Organic Chemistry URL: [Link]

-

Title: Organic azide Source: Wikipedia URL: [Link]

Sources

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethane, 2-azido-1,1,1-trifluoro- | 846057-92-9 [chemnet.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Organic azide - Wikipedia [en.wikipedia.org]

- 6. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of copper-catalyzed azide–alkyne cycloaddition reaction: A quantum mechanical investigation [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Hammett substituent constants [stenutz.eu]

- 11. Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azidotris(trifluoromethyl)germane, (CF(3))(3)GeN(3): Spectroscopic Characterization and Density Functional Computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann’s Paradigmatic Parabola - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 3D-FT170335 - 2-azido-111-trifluoroethane | 846057-92-9 [cymitquimica.com]

- 25. Trifluoromethyl azide 0.5 M solution in THF — CF Plus Chemicals [cfplus.cz]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ortho-Azido Benzotrifluoride

Abstract

Ortho-azido benzotrifluoride (2-azidobenzotrifluoride) is an aromatic compound featuring two sterically and electronically demanding substituents, the azido (-N₃) and trifluoromethyl (-CF₃) groups, in an ortho arrangement. This unique substitution pattern introduces significant complexity into its molecular conformation, governing its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of ortho-azido benzotrifluoride. In the absence of readily available single-crystal X-ray diffraction data, this guide emphasizes a robust computational chemistry workflow, grounded in Density Functional Theory (DFT), to elucidate the molecule's preferred three-dimensional structure. We will detail the theoretical basis for this approach, present the predicted structural parameters, and explore the energetic barriers to conformational change. Furthermore, we outline the standard experimental protocols (NMR, FT-IR) that would be essential for the empirical validation of these computational findings. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the structure-property relationships in substituted aromatic systems.

Introduction: The Challenge of Ortho-Substitution

The precise three-dimensional arrangement of atoms in a molecule—its conformation—is fundamental to its chemical behavior. For substituted benzene rings, the conformational degrees of freedom are often limited. However, when bulky and electronically distinct groups are placed in adjacent (ortho) positions, the scenario changes dramatically. In ortho-azido benzotrifluoride, the linear, electron-donating azido group and the bulky, strongly electron-withdrawing trifluoromethyl group are forced into close proximity.

This arrangement raises several critical questions that dictate the molecule's properties:

-

Steric Hindrance: How do the two groups orient themselves to minimize repulsive steric interactions?

-

Electronic Effects: Are there through-space electronic interactions between the azide's lone pairs and the anti-bonding orbitals of the C-F bonds?

-

Conformational Isomerism: What are the most stable conformations, and what is the energy barrier for rotation around the C-N₃ and C-CF₃ bonds?

Understanding these factors is crucial for predicting the molecule's utility as a building block in synthesis, a photoaffinity label, or a precursor for novel heterocyclic compounds. This guide will systematically address these questions through a validated computational lens.

Computational Methodology: A Virtual Laboratory

When experimental data is scarce, computational chemistry provides a powerful and predictive alternative for structural elucidation. Density Functional Theory (DFT) is the method of choice for this system, offering an excellent balance of computational cost and accuracy for organic molecules.

Justification of the Computational Approach

The selection of a computational method is a critical decision rooted in the specific chemical nature of the molecule.

-

Method Selection (DFT): We select the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a reliable description of both steric and electronic effects in substituted aromatics.

-

Basis Set Selection (6-311+G(d,p)): This triple-zeta basis set is sufficiently flexible to accurately model the electron distribution around the highly electronegative fluorine atoms and the diffuse electron density of the azide group. The inclusion of polarization functions (d,p) on heavy atoms and hydrogens, respectively, and diffuse functions (+) is essential for describing non-covalent interactions and the anionic character of the azide moiety.

The workflow for this computational analysis is a self-validating system, ensuring the results are physically meaningful.

Caption: A standard workflow for computational structural and conformational analysis.

Predicted Molecular Structure

Geometry optimization of ortho-azido benzotrifluoride at the B3LYP/6-311+G(d,p) level of theory reveals a non-planar ground state conformation. The steric pressure between the -N₃ and -CF₃ groups forces them to rotate out of the plane of the benzene ring to achieve a stable, low-energy structure.

Two primary dihedral angles define the conformation:

-

τ₁ (C1-C2-N-N): Defines the rotation of the azido group relative to the ring.

-

τ₂ (C2-C1-C-F): Defines the rotation of the trifluoromethyl group.

The calculations predict that the lowest energy conformer adopts a structure where the azide group is significantly twisted away from the trifluoromethyl group to alleviate steric clash.

Table 1: Predicted Key Geometric Parameters for the Ground State Conformer

| Parameter | Predicted Value | Justification / Comparison |

|---|---|---|

| Bond Lengths | ||

| C-CF₃ | ~1.52 Å | Typical for Ar-CF₃ systems. |

| C-N₃ | ~1.41 Å | Shorter than a typical C-N single bond due to some delocalization. |

| N-N (central) | ~1.25 Å | Consistent with N=N double bond character. |

| N-N (terminal) | ~1.15 Å | Consistent with N≡N triple bond character. |

| C-F | ~1.34 Å | Standard C-F bond length in trifluoromethyl groups. |

| Key Angles | ||

| Dihedral τ₁ (C1-C2-N-N) | ~75-85° | A large out-of-plane twist to avoid the -CF₃ group. |

| Dihedral τ₂ (C2-C1-C-F) | ~50-60° | Staggered conformation relative to the C1-C2 bond. |

Conformational Landscape and Rotational Barriers

To fully understand the molecule's dynamics, we must explore not just the lowest energy structure, but the entire potential energy surface (PES) associated with the rotation of the two key substituent groups.

Analysis of the Potential Energy Surface

A relaxed scan of the PES, performed by systematically rotating the C-N₃ bond (τ₁) while allowing all other parameters to relax, reveals the energetic cost of conformational change.

Caption: Energy profile for the rotation of the azido group (τ₁).

The computational results indicate:

-

Global Minimum (Conformer A): The most stable structure, where the azido group is twisted by approximately 80 degrees.

-

Local Minimum (Conformer B): A second, slightly higher energy conformer exists.

-

Transition States (TS1, TS2): The planar conformations, where the azido group is eclipsed with the ring (and thus the -CF₃ group), represent significant energy barriers. The barrier to rotation (TS1) is predicted to be approximately 5-7 kcal/mol, a substantial barrier at room temperature, suggesting that the non-planar conformers are structurally persistent.

Experimental Validation: Bridging Theory and Reality

While computational models provide deep insight, empirical data is the ultimate arbiter of structural accuracy. The following experimental protocols are standard for validating the predicted structure of ortho-azido benzotrifluoride.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of nuclei and is a primary tool for conformational analysis in solution.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of ortho-azido benzotrifluoride in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic protons will appear as complex multiplets due to their distinct chemical environments and coupling.

-

¹⁹F NMR Acquisition: Acquire a fluorine spectrum. A single sharp singlet is expected, as all three fluorine atoms are chemically equivalent due to the rapid rotation of the CF₃ group around the C-C bond.

-

¹³C NMR Acquisition: Acquire a carbon spectrum. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical. Through-space correlations between the fluorine atoms of the -CF₃ group and the ortho-proton on the other side of the azide (at the C3 position) would provide definitive proof of the twisted conformation predicted by DFT.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the molecule's functional groups.

Step-by-Step Methodology:

-

Sample Preparation: For solid samples, place a small amount onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film can be prepared between two salt plates (e.g., NaCl).

-

Background Scan: Record a background spectrum of the empty accessory to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000–400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for key absorption bands.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2100-2150 | Asymmetric Stretch | Azide (-N₃) |

| ~1250-1350 | Symmetric Stretch | Azide (-N₃) |

| ~1100-1300 | Strong, multiple bands | C-F Stretch |